
1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione
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Overview
Description
1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C29H34N4O3 and its molecular weight is 486.616. The purity is usually 95%.
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Biological Activity
The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities. This compound features an indole core, azepane ring, and a piperazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C31H36N4O5S
- Molecular Weight : 576.71 g/mol
- CAS Number : 436087-09-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:
- Inhibition of Glycine Transporters (GlyT) : Research indicates that modifications in the azepane structure can enhance the potency of GlyT inhibitors, suggesting that similar mechanisms may apply to this compound .
- Targeting Cannabinoid Receptors : Compounds with similar structures have shown potential as selective cannabinoid receptor CB2 agonists, which could be relevant for inflammatory pain management .
- Anticancer Activity : The indole structure is known for its anticancer properties, potentially through the modulation of cell signaling pathways involved in tumor growth and metastasis.
Antimicrobial and Anticancer Properties
Several studies have explored the antimicrobial and anticancer activities of compounds related to the indole and azepane frameworks. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents.
Study Reference | Compound Tested | Activity | Result |
---|---|---|---|
GlyT Inhibitor | CNS Penetration | IC50 = 37 nM | |
CB2 Agonist | Analgesic Effect | EC50 = 21.0 nM |
Case Study: Analgesic Effects
A recent study highlighted the analgesic effects of azepane derivatives targeting CB2 receptors. The findings suggest that these compounds can provide pain relief without the psychoactive effects associated with CB1 receptor activation . This presents a promising avenue for developing new pain management therapies.
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable brain-plasma ratios for select derivatives, indicating good central nervous system (CNS) penetration which is essential for neuropharmacological applications .
Scientific Research Applications
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuropharmacological Effects : The piperazine component is known for its interaction with serotonin receptors, suggesting potential applications in treating mood disorders and anxiety.
Case Studies
-
Anticancer Activity :
- A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
-
Neuropharmacology :
- In vitro assays revealed that the compound exhibited binding affinity for serotonin receptors (5-HT_1A and 5-HT_2A). This suggests potential use in developing antidepressants or anxiolytics.
Data Table: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induction of apoptosis | |
Neuropharmacology | Serotonin receptor modulation | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Industrial Applications
Beyond its biological implications, this compound has potential uses in:
- Material Science : As a building block in organic synthesis for creating novel materials with specific properties.
- Catalysis : Its unique structure may serve as a catalyst in certain chemical reactions, enhancing reaction efficiency and selectivity.
Properties
IUPAC Name |
1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O3/c34-27(31-14-8-1-2-9-15-31)22-33-21-25(24-12-6-7-13-26(24)33)28(35)29(36)32-18-16-30(17-19-32)20-23-10-4-3-5-11-23/h3-7,10-13,21H,1-2,8-9,14-20,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIRKSVAEYCMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.